Sideritoflavone

Breast Cancer Cytotoxicity Flavonoid

Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-trimethoxyflavone) is a naturally occurring polyoxygenated flavonoid belonging to the 8-O-methylated flavone subclass. It is isolated from plant species including Baccharis densiflora, Stachys glutinosa, and various Sideritis (mountain tea) species.

Molecular Formula C18H16O8
Molecular Weight 360.3 g/mol
CAS No. 70360-12-2
Cat. No. B190382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSideritoflavone
CAS70360-12-2
Synonyms5,3',4'-Trihydroxy-6,7,8-trimethoxyflavone;  5,3',4'-Tridemethylnobiletin;  4'-O-Demethylgardenin D;  2-(3,4-Dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxy-4H-1-benzopyran-4-one
Molecular FormulaC18H16O8
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC)OC
InChIInChI=1S/C18H16O8/c1-23-16-14(22)13-11(21)7-12(8-4-5-9(19)10(20)6-8)26-15(13)17(24-2)18(16)25-3/h4-7,19-20,22H,1-3H3
InChIKeyUWNUJPINKMRKKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sideritoflavone (CAS 70360-12-2): A Polyoxygenated Methoxyflavone Procurement Profile


Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-trimethoxyflavone) is a naturally occurring polyoxygenated flavonoid belonging to the 8-O-methylated flavone subclass. It is isolated from plant species including Baccharis densiflora, Stachys glutinosa, and various Sideritis (mountain tea) species [1]. The compound is characterized by a distinctive 5,6,7,8-tetra-substituted A-ring bearing three methoxy groups at positions 6, 7, and 8, plus a hydroxy group at position 5, combined with a 3′,4′-dihydroxy-substituted B-ring — a substitution architecture that distinguishes it from structurally proximate methoxyflavones such as xanthomicrol and 8-methoxycirsilineol [2].

Why Generic 8-O-Methylated Flavone Substitution Fails for Sideritoflavone Procurement


Within the densely populated chemical space of polyoxygenated flavones isolated from Lamiaceae and Asteraceae species, compounds that appear structurally similar can exhibit substantial quantitative divergence in pharmacological target profiles, thereby invalidating inter-compound substitution in research settings. Sideritoflavone, xanthomicrol, 8-methoxycirsilineol, and eupatilin are often co-isolated from the same plant source, yet their differential substitution at the B-ring 3′ and 4′ positions leads to differences of over 20-fold in opioid receptor binding affinity, categorical shifts in breast cancer line cytotoxicity, and altered lipoxygenase-versus-cyclooxygenase inhibitory selectivity [1]. Procurement without explicit structural confirmation and batch-specific bioactivity verification risks experimental irreproducibility when substituting one methoxyflavone for another solely on the basis of nominal class membership [2].

Quantitative Differentiation Evidence for Sideritoflavone Versus Closest Analogs


Superior Breast Cancer Cell Line Cytotoxicity of Sideritoflavone Versus Xanthomicrol and 8-Methoxycirsilineol

In a head-to-head comparison across three breast cancer cell lines (MCF-7, HCC1937, JIMT-1) and one normal-like breast cell line (MCF-10A), sideritoflavone exhibited single-digit micromolar IC50 values in all cell lines, demonstrating markedly higher cytotoxicity than its co-isolated structural analogs. Xanthomicrol showed an IC50 between 50 and 100 µM, and 8-methoxycirsilineol was non-toxic at concentrations below 100 µM. The authors explicitly state that due to the clear difference in toxicity, only sideritoflavone was selected for further mechanistic studies [1]. This represents an approximate ≥10-fold greater potency for sideritoflavone relative to its closest methoxyflavone comparators.

Breast Cancer Cytotoxicity Flavonoid

Intermediate µ-Opioid Receptor Affinity: Sideritoflavone Fills a Specific Niche Between Xanthomicrol and 8-Methoxycirsilineol

In a direct comparative binding study, four flavones isolated from Stachys glutinosa were evaluated for affinity to µ (MOR) and δ (DOR) opioid receptors. Sideritoflavone (compound 2) showed a Ki(MOR) of 18.5 ± 0.8 µM and Ki(DOR) of 12.5 ± 1 µM, with a DOR/MOR selectivity ratio of 0.68:1. In comparison, xanthomicrol (compound 1) was the most potent binder with Ki(MOR) = 0.83 ± 0.02 µM and Ki(DOR) = 3.6 ± 0.8 µM (MOR-selective, ratio 4.36:1), while 8-methoxycirsilineol (compound 3) exhibited essentially no MOR affinity with Ki(MOR) > 50 µM and Ki(DOR) = 37.5 ± 4 µM [1]. Sideritoflavone thus occupies a distinct intermediate affinity range that neither xanthomicrol nor 8-methoxycirsilineol can replicate.

Opioid Receptor Binding Affinity Neuroscience

Lipoxygenase-Selective Inhibition: Sideritoflavone and Quercetagetin-7-O-β-D-glucoside More Selective Than Quercetin

In a study examining 22 flavonoids for their effects on arachidonic acid metabolism in sonicated sheep platelets, sideritoflavone and quercetagetin-7-O-β-D-glucoside were identified as more selective 12-lipoxygenase inhibitors than the widely used reference flavonoid quercetin. While specific IC50 values were not reported for individual compounds in this study, the authors explicitly distinguish sideritoflavone's selectivity profile from that of other tested flavonoids including cirsiliol, hypolaetin, gossypetin, and leucocyanidol, which showed "some differences in potency and selectivity." Xanthomicrol was characterized as a weak cyclooxygenase inhibitor in the same assay system [1]. In a separate study using the same group of flavonoids, oral administration of sideritoflavone in mice produced dose-dependent inhibition of carrageenin-induced paw edema and leukocyte accumulation in peritoneal exudates, though the in vitro lipoxygenase selectivity was not fully retained in vivo, as these flavones acted as dual inhibitors of PGE₂ and LTB₄ formation in inflammatory exudates [2].

Inflammation Lipoxygenase Arachidonic Acid

TNF-α Production Inhibition in LPS-Stimulated Macrophage Models: Sideritoflavone Activity in B16-F10 and THP-1 Cells

Sideritoflavone inhibited TNF-α production in LPS-stimulated mouse B16-F10 melanoma cells with an IC50 of 5.6 µM, and in LPS-stimulated human THP-1 monocytic cells with an IC50 of 12.4 µM, as measured by ELISA after 12 hours of treatment . In contrast, sideritoflavone showed negligible antihistaminic activity in rat RBL-2H3 cells with an IC50 > 500 µM, demonstrating functional selectivity within immune-modulatory assays . Direct comparator data for xanthomicrol or 8-methoxycirsilineol in the same TNF-α assay were not reported in this source. However, the single-digit micromolar potency in TNF-α inhibition is consistent with the general anti-inflammatory profile established in the lipoxygenase studies and provides a quantitative benchmark that procurement specifications can reference for lot-release quality control.

TNF-alpha Anti-inflammatory Macrophage

High-Confidence Research Application Scenarios for Sideritoflavone Based on Quantitative Differentiation Data


Triple-Negative and HER2-Resistant Breast Cancer Stem Cell Research Using JIMT-1 and HCC1937 Models

Sideritoflavone is the only methoxyflavone among its co-isolated class members (xanthomicrol, 8-methoxycirsilineol) to exhibit single-digit micromolar cytotoxicity across JIMT-1, HCC1937, and MCF-7 breast cancer lines [1]. At 2 µM, sideritoflavone inhibited proliferation of both non-CSC and CSC sub-populations equivalently, induced G2-phase cell cycle arrest, and increased γ-H2AX (DNA double-strand break marker), alongside activation of Wnt, Myc/Max, and TGF-β pathways [1]. This profile makes sideritoflavone particularly suitable for breast cancer stem cell studies where complete ablation of both differentiated and stem-like populations is desired, a property not achievable with the non-toxic 8-methoxycirsilineol or weakly toxic xanthomicrol at equivalent concentrations.

Structure-Activity Relationship Studies on Opioid Receptor Ligand Binding in the Methoxyflavone Series

The availability of co-isolated methoxyflavones with a systematically varied B-ring hydroxylation pattern — xanthomicrol (4′-OH only; Ki(MOR) = 0.83 µM), sideritoflavone (3′,4′-diOH; Ki(MOR) = 18.5 µM), and 8-methoxycirsilineol (3′-OMe, 4′-OH; Ki(MOR) > 50 µM) — enables rigorous SAR exploration of how incremental B-ring substitution modulates µ-opioid receptor affinity across a >60-fold range [2]. Sideritoflavone's intermediate affinity and balanced DOR/MOR profile (ratio 0.68:1) make it an essential midpoint compound for testing computational docking predictions and for training QSAR models that aim to predict opioid receptor binding in polymethoxylated flavonoid libraries.

Lipoxygenase-Selective Anti-Inflammatory Pathway Dissection in Arachidonic Acid Cascade Studies

In experimental systems where discrimination between lipoxygenase (LOX) and cyclooxygenase (COX) pathway contributions to inflammation is required, sideritoflavone offers LOX-selective inhibition in vitro that is superior to the non-selective reference flavonoid quercetin, and mechanistically distinct from xanthomicrol, which acts as a weak COX inhibitor in the same assay [3]. This selectivity profile has been validated in a mouse carrageenin-induced paw edema model showing dose-dependent anti-inflammatory efficacy in vivo [4]. Researchers should note the reported loss of strict LOX selectivity in vivo (dual PGE₂/LTB₄ inhibition in peritoneal exudates) and design appropriate controls accordingly.

Macrophage-Mediated Inflammation Models Requiring TNF-α Pathway Modulation

With an IC50 of 5.6 µM for TNF-α suppression in LPS-stimulated B16-F10 cells and 12.4 µM in THP-1 human monocytes, combined with negligible mast cell degranulation activity (IC50 > 500 µM in RBL-2H3 cells), sideritoflavone presents a functionally selective immunomodulatory profile suited for macrophage-centric inflammation studies . This selectivity window of ~90-fold between macrophage cytokine suppression and mast cell histamine-related pathways reduces confounding effects in mixed-cell inflammation models and positions sideritoflavone as a cleaner probe compound relative to broader-spectrum natural anti-inflammatory agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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